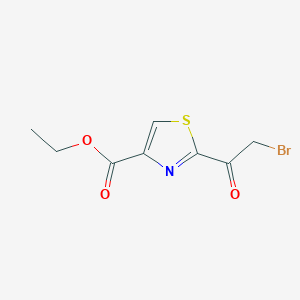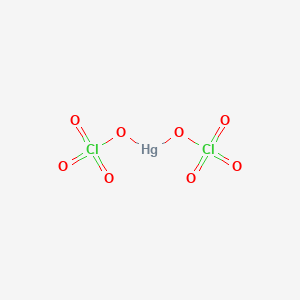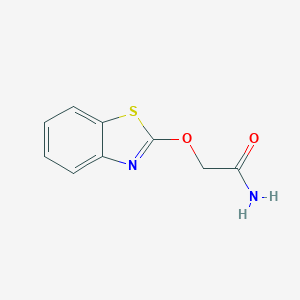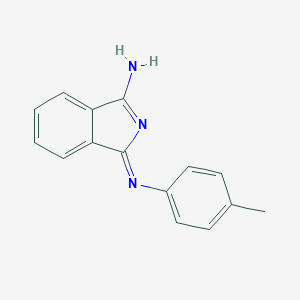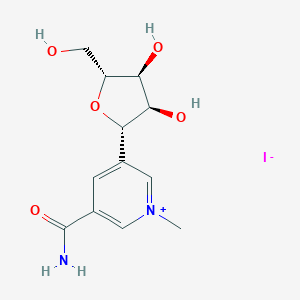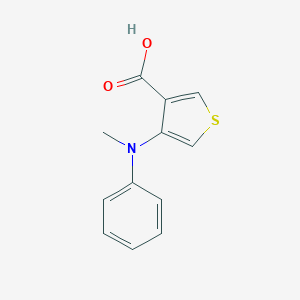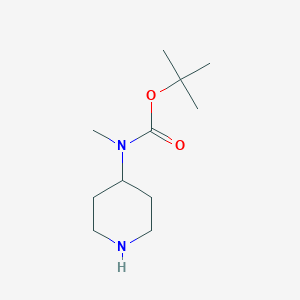
Tert-Butyl-Methyl(piperidin-4-yl)carbamát
Übersicht
Beschreibung
Tert-butyl methyl(piperidin-4-yl)carbamate (TBMPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a carbamate derivative of piperidine and is structurally similar to other carbamates, such as benzyl carbamate and cyclopropyl methyl carbamate. TBMPC has been studied for its potential use in a variety of in vivo and in vitro applications, as well as its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Tert-Butyl-Methyl(piperidin-4-yl)carbamát dient als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen. Seine Struktur ist für weitere chemische Modifikationen zugänglich, was es zu einem vielseitigen Baustein in der organischen Chemie macht. So kann es beispielsweise Reaktionen eingehen, um zusätzliche funktionelle Gruppen einzuführen oder cyclische Strukturen zu bilden, die in vielen biologisch aktiven Molekülen weit verbreitet sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung bei der Synthese potenzieller Medikamentenkandidaten verwendet. Ihr Piperidin-Rest ist ein häufiges Merkmal vieler Medikamente, und Modifikationen dieser Grundstruktur können zur Entdeckung neuer therapeutischer Wirkstoffe führen. Die tert-Butylgruppe lässt sich leicht unter sauren Bedingungen entfernen, wodurch ein freies Amin freigelegt wird, das weiter modifiziert werden kann .
Materialwissenschaften
Die Carbamathruppe in this compound ist in der Materialwissenschaft nützlich, insbesondere bei der Entwicklung von Polymeren. Carbamate können als Vernetzer wirken und die Haltbarkeit und thermische Stabilität polymerer Materialien verbessern. Diese Anwendung ist entscheidend für die Herstellung von Hochleistungsmaterialien für verschiedene Industrien .
Katalyse
Diese Verbindung findet auch Anwendungen in der Katalyse. Piperidinderivate sind bekanntlich gute Liganden für metallkatalysierte Reaktionen. Sie können an Übergangsmetalle koordinieren und Reaktionen wie Hydrierung, Kohlenstoff-Kohlenstoff-Bindungsbildung und mehr erleichtern. Dies ist wichtig für die Entwicklung effizienterer und selektiverer Industrieprozesse .
Entwicklung von Agrochemikalien
In der agrochemischen Forschung kann this compound verwendet werden, um Verbindungen mit potenzieller pestizider oder herbizider Aktivität zu synthetisieren. Der Piperidinring kann Teil des aktiven Moleküls sein, das mit biologischen Zielstrukturen in Schädlingen und Unkräutern interagiert, und so einen Ausgangspunkt für die Entwicklung neuer Agrochemikalien bieten .
Biochemische Studien
Die Fähigkeit der Verbindung, stabile Carbamatester zu bilden, macht sie zu einem Kandidaten für biochemische Studien, insbesondere bei der Untersuchung von Enzymmechanismen. Sie kann als Inhibitor oder Substratanalog wirken und dazu beitragen, die Rolle von Enzymen in verschiedenen biologischen Prozessen zu erklären .
Neurochemische Forschung
Angesichts der Bedeutung von Piperidinderivaten in der Neurochemie kann this compound verwendet werden, um Neurotransmitterwege zu untersuchen. Modifikationen am Piperidinring können zu Verbindungen führen, die mit Rezeptoren oder Enzymen interagieren, die am zentralen Nervensystem beteiligt sind, und so zu unserem Verständnis der Gehirnfunktion und -erkrankungen beitragen .
Umweltchemie
Schließlich kann diese Verbindung in der Umweltchemie zur Untersuchung des Abbaus von Carbamatinsektiziden verwendet werden. Das Verständnis seiner Abbauprodukte und ihrer Auswirkungen auf die Umwelt kann die Entwicklung umweltfreundlicherer Pestizide mit reduzierter Persistenz in Ökosystemen ermöglichen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl methyl(piperidin-4-yl)carbamate is a complex organic compound Similar compounds have been found to be potent against biofilm-formingStaphylococcus aureus and Staphylococcus epidermidis .
Mode of Action
It’s suggested that the compound may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as energy production and nutrient uptake .
Result of Action
The result of the action of Tert-butyl methyl(piperidin-4-yl)carbamate is bactericidal, showing strong antibacterial activity against susceptible and drug-resistant Gram-positive bacteria .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOYDXRUBOZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373551 | |
| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108612-54-0 | |
| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-Boc-4-N-Methyl-aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
